2-(1-(1H-Indol-3-yl)cyclopropyl)-2-aminoacetic acid
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Overview
Description
2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetic acid is an organic compound that features an indole moiety, a cyclopropyl group, and an amino acid structure. The indole ring is a common structural motif in many biologically active compounds, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetic acid typically involves the construction of the indole ring followed by the introduction of the cyclopropyl group and the amino acid functionality. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The amino acid functionality is then introduced through standard amino acid synthesis techniques, such as the Strecker synthesis or via reductive amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, and purification steps would be streamlined to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitro groups in the presence of Lewis acids.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives.
Cyclization: Fused ring systems with potential biological activity.
Scientific Research Applications
2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding indole-based signaling.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
Uniqueness
2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties. This structural feature can influence the compound’s interaction with biological targets, potentially leading to unique biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-amino-2-[1-(1H-indol-3-yl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C13H14N2O2/c14-11(12(16)17)13(5-6-13)9-7-15-10-4-2-1-3-8(9)10/h1-4,7,11,15H,5-6,14H2,(H,16,17) |
InChI Key |
QANBXTKMXJSLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CNC3=CC=CC=C32)C(C(=O)O)N |
Origin of Product |
United States |
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